Acide 5-méthoxyindole-3-butyrique

Vue d'ensemble

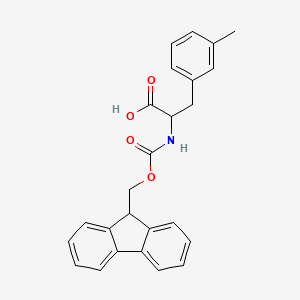

Description

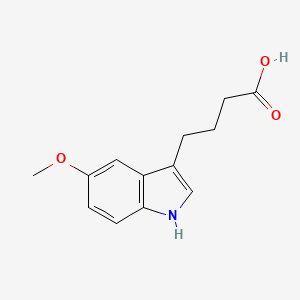

5-Methoxyindole-3-butyric acid is a compound with the CAS Number 83696-90-6 . It has a molecular weight of 233.27 . The IUPAC name for this compound is 4-(5-methoxy-1H-indol-3-yl)butanoic acid . It is a pale-yellow to yellow-brown solid .

Synthesis Analysis

The synthesis of indole derivatives, including 5-Methoxyindole-3-butyric acid, has been a subject of research. For instance, two novel indole–hydrazone analogues were prepared by condensation reactions between 5-methoxyindole-3-carboxaldehyde and isobutyric acid hydrazide or hydrazine hydrate .Molecular Structure Analysis

The InChI code for 5-Methoxyindole-3-butyric acid is 1S/C13H15NO3/c1-17-10-5-6-12-11(7-10)9(8-14-12)3-2-4-13(15)16/h5-8,14H,2-4H2,1H3,(H,15,16) .Physical And Chemical Properties Analysis

5-Methoxyindole-3-butyric acid is a pale-yellow to yellow-brown solid . It has a molecular weight of 233.27 . The storage temperature for this compound is 2-8°C .Applications De Recherche Scientifique

Propriétés chimiques

“Acide 5-méthoxyindole-3-butyrique” est un composé de formule moléculaire C13H15NO3 . C'est un solide jaune pâle à brun jaunâtre avec un point de fusion compris entre 145,0 et 152,0 °C . Il est généralement stocké à des températures comprises entre 2 et 8 °C .

Synthèse de dérivés de l'indole

Ce composé joue un rôle crucial dans la synthèse de dérivés de l'indole . Deux nouveaux analogues indole-hydrazone ont été préparés par des réactions de condensation entre le 5-méthoxyindole-3-carboxaldéhyde et l'hydrazide d'acide isobutyrique ou l'hydrate d'hydrazine . Les propriétés structurales des produits synthétiques ont été confirmées par FT-IR, RMN 1H et analyse élémentaire .

Effets inhibiteurs

Les dérivés de l'indole synthétisés se sont avérés présenter des effets inhibiteurs . Ces composés peuvent être utilisés comme inhibiteurs, comme prédit par le traitement quantique .

Activité biologique

Les composés indoliques, y compris les dérivés de l'this compound, sont connus pour leur activité biologique remarquable . Ils peuvent être utilisés comme inhibiteurs enzymatiques et antagonistes des récepteurs , et ont des propriétés anti-inflammatoires et anti-tumorales .

Processus physiologiques

Les dérivés de l'indole ont également des effets prononcés dans de nombreux processus physiologiques . Cela a conduit à un intérêt croissant pour ces composés et au développement d'un grand nombre de composés à base d'indole avec des structures et des mécanismes d'action nouveaux .

Matériaux bioorganiques

Les dérivés de l'indole peuvent être utilisés dans les domaines des matériaux bioorganiques . Ils ont des applications potentielles dans le développement de nouveaux matériaux avec des propriétés uniques .

Electromateriaux

Les dérivés de l'indole sont également utilisés dans le domaine des électromateriaux . Ils peuvent contribuer au développement de nouveaux dispositifs et systèmes électroniques .

Optomateriaux

Dans le domaine des optomateriaux, les dérivés de l'indole ont trouvé des applications . Ils peuvent être utilisés dans le développement de matériaux avec des propriétés optiques uniques .

Safety and Hazards

The safety information for 5-Methoxyindole-3-butyric acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action

5-Methoxyindole-3-butyric acid, a derivative of indole, has been found to have a high affinity for multiple receptors . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

The mode of action of 5-Methoxyindole-3-butyric acid involves its interaction with its targets, leading to various changes. For instance, 5-methoxyindole metabolites of L-tryptophan represent a new class of compounds that control COX-2 expression at the transcriptional level .

Biochemical Pathways

5-Methoxyindole-3-butyric acid affects various biochemical pathways. For example, it is involved in the control of COX-2 expression, inflammation, and tumorigenesis . COX-2 overexpression promotes inflammation and tumorigenesis, and 5-methoxyindole metabolites of L-tryptophan, such as 5-Methoxyindole-3-butyric acid, help control this overexpression .

Result of Action

The molecular and cellular effects of 5-Methoxyindole-3-butyric acid’s action are diverse, given its wide range of biological activities. For instance, it has been found to inhibit COX-2 transcriptional activation induced by various proinflammatory and mitogenic factors . This inhibition can block cancer cell migration and invasion in vitro and inhibit tumor growth and cancer metastasis in a xenograft model .

Analyse Biochimique

Biochemical Properties

5-Methoxyindole-3-butyric acid is known to participate in several biochemical reactions, particularly those involving plant growth and development. It interacts with enzymes such as indole-3-acetic acid oxidase and peroxidase, which are involved in the metabolism of auxins, a class of plant hormones. These interactions help regulate the levels of active auxins in plants, thereby influencing growth and development. Additionally, 5-Methoxyindole-3-butyric acid can bind to specific proteins and receptors, modulating their activity and affecting downstream signaling pathways .

Cellular Effects

5-Methoxyindole-3-butyric acid has been shown to affect various types of cells and cellular processes. In plant cells, it promotes root initiation and elongation by modulating the expression of genes involved in cell division and differentiation. The compound also influences cell signaling pathways, such as the auxin signaling pathway, which is crucial for plant growth and development. Furthermore, 5-Methoxyindole-3-butyric acid can impact cellular metabolism by altering the activity of enzymes involved in the biosynthesis and degradation of auxins .

Molecular Mechanism

At the molecular level, 5-Methoxyindole-3-butyric acid exerts its effects through several mechanisms. It can bind to auxin receptors, such as TIR1, leading to the ubiquitination and degradation of AUX/IAA proteins. This process activates the transcription of auxin-responsive genes, promoting various growth and developmental processes. Additionally, 5-Methoxyindole-3-butyric acid can inhibit or activate specific enzymes, such as indole-3-acetic acid oxidase, thereby modulating the levels of active auxins in cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Methoxyindole-3-butyric acid can change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over prolonged periods due to degradation. In in vitro studies, 5-Methoxyindole-3-butyric acid has been observed to induce root formation within a few days of application, with the effects persisting for several weeks. In in vivo studies, the compound’s long-term effects on cellular function and plant growth have been documented, with some studies reporting sustained growth promotion over several months .

Dosage Effects in Animal Models

The effects of 5-Methoxyindole-3-butyric acid vary with different dosages in animal models. At low doses, the compound promotes root initiation and elongation without causing adverse effects. At high doses, it can lead to toxicity, manifesting as reduced growth rates and developmental abnormalities. Threshold effects have been observed, with specific dosages required to achieve optimal growth promotion without inducing toxicity .

Metabolic Pathways

5-Methoxyindole-3-butyric acid is involved in several metabolic pathways, particularly those related to auxin biosynthesis and degradation. It interacts with enzymes such as indole-3-acetic acid oxidase and peroxidase, which catalyze the conversion of indole-3-acetic acid to inactive forms. This regulation of auxin levels is crucial for maintaining proper plant growth and development. Additionally, 5-Methoxyindole-3-butyric acid can affect metabolic flux by modulating the activity of key enzymes in these pathways .

Transport and Distribution

Within cells and tissues, 5-Methoxyindole-3-butyric acid is transported and distributed through specific transporters and binding proteins. It can be actively transported across cell membranes by auxin transporters, such as PIN and AUX1, which facilitate its movement to target sites. The compound’s localization and accumulation within cells are influenced by its interactions with binding proteins, which can sequester it in specific cellular compartments .

Subcellular Localization

The subcellular localization of 5-Methoxyindole-3-butyric acid is critical for its activity and function. The compound is often found in the cytoplasm, where it interacts with auxin receptors and enzymes involved in auxin metabolism. Additionally, it can be targeted to specific organelles, such as the endoplasmic reticulum and peroxisomes, through post-translational modifications and targeting signals. These localizations enable 5-Methoxyindole-3-butyric acid to exert its effects on various cellular processes .

Propriétés

IUPAC Name |

4-(5-methoxy-1H-indol-3-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-17-10-5-6-12-11(7-10)9(8-14-12)3-2-4-13(15)16/h5-8,14H,2-4H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIYTWRCWBDXUQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10459843 | |

| Record name | 5-Methoxyindole-3-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10459843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83696-90-6 | |

| Record name | 5-Methoxyindole-3-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10459843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-bromo-3-phenyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B1365706.png)

![2-[[[2-(4-Bromo-3-methylphenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1365725.png)

![Diethyl [difluoro(trimethylsilyl)methyl]phosphonate](/img/structure/B1365728.png)

![2,4-dichloro-N-[(4-phenylmethoxyphenyl)methylideneamino]aniline](/img/structure/B1365731.png)

![Methyl 2-[(2,4-dichlorobenzoyl)amino]-3-(methoxyimino)propanoate](/img/structure/B1365738.png)